molecular formula C12H12N2O2 B2777717 Methyl 4-amino-2-methylquinoline-6-carboxylate CAS No. 1018135-77-7

Methyl 4-amino-2-methylquinoline-6-carboxylate

Cat. No. B2777717
CAS RN: 1018135-77-7
M. Wt: 216.24
InChI Key: GCWAAIDZQLXZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-methylquinoline-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Amino-2-methylquinoline-6-carboxylic acid methyl ester and is primarily used as an intermediate in the synthesis of other chemicals.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

“Methyl 4-amino-2-methylquinoline-6-carboxylate” serves as a crucial scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial properties . The compound’s ability to undergo various synthetic modifications makes it a valuable precursor in the design of new therapeutic agents.

Organic Synthesis

In synthetic organic chemistry, this compound is utilized for constructing complex quinoline derivatives. Techniques like the Doebner–von Miller reaction are employed to synthesize 2-methylquinoline derivatives, which are significant in the synthesis of biologically active molecules . The versatility of this compound allows for the introduction of various substituents, enabling the creation of a diverse range of molecules for further research and development.

Industrial Chemistry Applications

“Methyl 4-amino-2-methylquinoline-6-carboxylate” finds applications in industrial chemistry as an intermediate in the synthesis of dyes, agrochemicals, and other industrial materials. Its reactivity and stability under various conditions make it suitable for large-scale production processes .

Biochemical Research

In biochemistry, the compound is used to study enzyme-substrate interactions and the mechanism of action of various biochemical pathways. Its structural features allow it to bind to active sites of enzymes, making it a useful probe in enzymology studies .

Pharmacological Studies

The compound’s derivatives are studied for their pharmacological effects. They are often used in assays to determine their efficacy in modulating biological targets, such as receptors and ion channels, which are critical in understanding disease mechanisms and developing new drugs .

Green Chemistry

“Methyl 4-amino-2-methylquinoline-6-carboxylate” is also significant in the field of green chemistry, where it’s used in the development of environmentally benign synthesis protocols. Researchers focus on methods that minimize the use of hazardous substances and promote the use of renewable resources .

Material Science

In material science, quinoline derivatives are explored for their potential in creating new materials with unique properties, such as conductive polymers or light-emitting diodes (LEDs). The compound’s ability to form stable complexes with metals can be leveraged to develop advanced materials .

properties

IUPAC Name

methyl 4-amino-2-methylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWAAIDZQLXZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.